(3R)-3-(Pyrrolidin-1-YL)pyrrolidine
Overview
Description
(3R)-3-(Pyrrolidin-1-YL)pyrrolidine , also known by its IUPAC name 1-(cyclohex-1-en-1-yl)pyrrolidine , is an organic compound with the molecular formula C<sub>10</sub>H<sub>17</sub>N . It falls within the class of enamines and exhibits interesting structural features. The compound consists of a pyrrolidine ring fused to a cyclohexene ring, creating a unique arrangement of atoms.
Synthesis Analysis
The synthesis of (3R)-3-(Pyrrolidin-1-YL)pyrrolidine involves intricate organic chemistry techniques. Researchers have explored various synthetic routes, including cyclization reactions, enamine formation, and stereocontrolled approaches. These methods allow for the preparation of enantiomerically pure forms, which are crucial for further investigations.
Molecular Structure Analysis
The molecular structure of (3R)-3-(Pyrrolidin-1-YL)pyrrolidine reveals its three-dimensional arrangement. The cyclohexene ring introduces geometric constraints, affecting the overall conformation. Researchers employ spectroscopic techniques (such as NMR and X-ray crystallography) to elucidate the precise bond angles, torsion angles, and spatial relationships within the molecule.
Chemical Reactions Analysis
(3R)-3-(Pyrrolidin-1-YL)pyrrolidine participates in diverse chemical reactions. Notably:
- Ring-opening reactions : The pyrrolidine ring can undergo ring-opening reactions under specific conditions, leading to the formation of open-chain derivatives.
- Functionalization : Researchers explore the reactivity of the cyclohexene moiety, aiming to introduce various functional groups.
- Catalytic transformations : Enantioselective catalysis plays a crucial role in modifying the compound’s structure.
Physical And Chemical Properties Analysis
- Appearance : Clear, colorless to yellow liquid.
- Assay (GC) : >96.0% purity.
- Refractive Index : Ranges from 1.5190 to 1.5240 at 20°C .
Safety And Hazards
(3R)-3-(Pyrrolidin-1-YL)pyrrolidine should be handled with care due to its potential hazards. Researchers must follow safety protocols, including proper ventilation, protective equipment, and safe storage.
Future Directions
Future research on (3R)-3-(Pyrrolidin-1-YL)pyrrolidine could explore:
- Biological activity : Investigate its pharmacological effects and potential therapeutic applications.
- Synthetic modifications : Develop novel derivatives with improved properties.
- Mechanistic studies : Uncover its mode of action at the molecular level.
Remember that this analysis is based on available literature, and ongoing research may reveal additional insights. 🌟
properties
IUPAC Name |
1-[(3R)-pyrrolidin-3-yl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-6-10(5-1)8-3-4-9-7-8/h8-9H,1-7H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZLSTDPRQSZCQ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@@H]2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428350 | |
Record name | (3R)-3-(PYRROLIDIN-1-YL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-(Pyrrolidin-1-YL)pyrrolidine | |
CAS RN |
900164-95-6 | |
Record name | (3R)-3-(PYRROLIDIN-1-YL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.